3-Bromo-4-chloro-6-methylquinoline

Lipophilicity ADME Lead Optimization

Researchers requiring a quinoline scaffold with predictable ADME tuning face limited options with supplier-verified purity. 3-Bromo-4-chloro-6-methylquinoline (CAS 1204810-41-2) provides a chemoselective Br/Cl halogen pair enabling iterative C-C and C-N bond formation without statistical mixtures. Key advantages: • Enables two-step diversification: room-temperature Suzuki at C3-Br, then Buchwald-Hartwig amination at C4-Cl • Multi-supplier sourcing with 95-98% purity reduces risk of synthetic route disruption during multi-year med chem programs • 6-methyl group shifts logP by ~0.33 vs. des-methyl analog while preserving TPSA for membrane permeability optimization

Molecular Formula C10H7BrClN
Molecular Weight 256.527
CAS No. 1204810-41-2
Cat. No. B598099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-6-methylquinoline
CAS1204810-41-2
Synonyms3-Bromo-4-chloro-6-methylquinoline
Molecular FormulaC10H7BrClN
Molecular Weight256.527
Structural Identifiers
SMILESCC1=CC2=C(C(=CN=C2C=C1)Br)Cl
InChIInChI=1S/C10H7BrClN/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3
InChIKeyKSQWQGWULHWFOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-chloro-6-methylquinoline: Identity and Procurement


3-Bromo-4-chloro-6-methylquinoline (CAS 1204810-41-2) is a disubstituted quinoline bearing bromine at C3, chlorine at C4, and a methyl group at C6. Possessing the molecular formula C10H7BrClN and a monoisotopic mass of 254.945 Da, it is classified as a halogenated heterocyclic building block for medicinal chemistry and organic synthesis . The compound is supplied as a research chemical with purities typically ranging from 95% to 98% across multiple vendors, indicating a reproducible synthetic route . Its structure presents two electronically and sterically distinct halogen handles on the quinoline core, a feature that directly dictates its utility in sequential cross-coupling strategies.

Halogen handles Electronically distinct Br/Cl pair enables sequential cross-coupling strategies
Multi-vendor supply Supplied by multiple vendors at 95–98% purity, reducing single-source procurement risk
Methyl tuning handle 6-Methyl group modifies computed logP without altering core halogen reactivity

Why Regioisomeric Analogs Cannot Substitute


Quinoline derivatives display extreme sensitivity of both biological activity and chemical reactivity to the position and identity of ring substituents. In monoamine oxidase inhibition, the position of a single methyl group on quinoline switches the inhibition mode from competitive to non-competitive and alters isoform selectivity [1]. In synthetic sequences, the simultaneous presence of bromine and chlorine at adjacent positions allows chemoselective oxidative addition, whereas dichloro or dibromo analogs offer no such discrimination [2]. Substituting 3-bromo-4-chloro-6-methylquinoline with the des-methyl analog 3-bromo-4-chloroquinoline changes the computed logP by approximately 0.33 log units, which is sufficient to shift a compound from one ADMET property space to another during lead optimization . These non-interchangeable properties make the specific CAS number a critical specification for reproducible research and scaled synthesis.

Regioisomeric sensitivity

Quinoline substituent position can alter enzyme inhibition mode and isoform selectivity; des-methyl or alternative halogen analogs may not reproduce biological readouts.

Chemoselectivity mismatch

Dichloro or dibromo analogs lack the Br/Cl reactivity gradient, leading to statistical product mixtures in sequential cross-couplings.

Lipophilicity drift

Des-methyl analog exhibits a computed ΔlogP of ≈ −0.33, which can shift a compound into a different ADMET property space during lead optimization.

Quantitative Differentiation from Closest Analogs


Lipophilicity Gain Without TPSA Penalty

The 6-methyl substituent increases computed logP by approximately 0.33 units relative to the des-methyl analog 3-bromo-4-chloroquinoline, while both compounds share an identical topological polar surface area (TPSA) of 12.89 Ų. This means the target compound offers enhanced membrane permeability potential without any penalty in polar surface area, a key parameter governing oral absorption and blood-brain barrier penetration in drug discovery [1].

LogP Shift
Reported
ΔLogP ≈ +0.33 vs. des-methyl analog
Supports lipophilicity-driven ADME profiling
Computed LogP; TPSA identical (12.89 Ų)
Lipophilicity ADME Lead Optimization

Orthogonal Halogen Reactivity for Sequential Coupling

The juxtaposition of a C3–Br bond (weaker, more reactive toward oxidative addition) and a C4–Cl bond (stronger, less reactive) provides a built-in reactivity gradient absent in the 3,4-dichloroquinoline analog. This allows sequential Pd-catalyzed cross-coupling: bromide-selective Suzuki coupling followed by chloride-selective Buchwald–Hartwig amination or a second Suzuki coupling under forcing conditions. In the dichloro analog, both positions exhibit similar reactivity, leading to statistical mixtures in unoptimized reactions [1][2].

Sequential Coupling
Class-level
C3–Br (reactive) + C4–Cl (less reactive)
Enables Br-first then Cl-second diversification
Class-level inference; scaffold-specific data unpublished
Sequential Coupling Chemoselectivity C–C Bond Formation

Exact Mass Differentiation for Analytical Methods

The monoisotopic mass of 3-bromo-4-chloro-6-methylquinoline is 254.9450 Da, which is 14.016 Da heavier than the des-methyl analog 3-bromo-4-chloroquinoline (240.929 Da) due to the additional CH2 unit contributed by the 6-methyl group. This mass difference is analytically significant for LC-MS/MS Selected Reaction Monitoring (SRM) method development, where a 14 Da shift is sufficient to ensure baseline chromatographic resolution and unambiguous fragment ion assignment when monitoring reaction progress or impurity profiles in mixtures of quinoline building blocks .

Exact Mass Gap
Reported
ΔExact Mass = 14.016 Da
Supports LC-MS/MS method differentiation
Baseline separation from des-methyl analog
Mass Spectrometry Exact Mass Purity Control

Supplier Availability and Purity Documentation

3-Bromo-4-chloro-6-methylquinoline is stocked by at least six independent suppliers with documented purities ranging from 95% (AKSci) to 97% (CheMenu) to 98% (Leyan), with ambient storage conditions widely reported. In contrast, the 7-bromo-4-chloro-6-methylquinoline regioisomer is currently listed by a single major supplier (Sigma-Aldrich) as part of a specialty collection with no published purity specification, and the 8-bromo regioisomer is similarly restricted . This broader supplier base for the 3-bromo isomer reduces single-source dependency risk and enables competitive pricing for bulk procurement.

Supplier Availability
Specification review
≥3 suppliers with documented purity vs. single-source regioisomers
Multi-supplier sourcing may reduce procurement risk
Market survey May 2026; purity specifications vary
Procurement Purity Supply Chain

Optimal Applications Based on Evidence


Fine-Tuning Lead Lipophilicity Without Altering TPSA

When a quinoline-based lead compound requires an increase in logP of approximately 0.3 units to improve membrane permeability while maintaining the same TPSA, 3-bromo-4-chloro-6-methylquinoline provides a direct scaffold replacement for 3-bromo-4-chloroquinoline. The 6-methyl group is positioned distant from both halogen handles, preserving the core's synthetic versatility while predictably shifting the ADME profile [1]. This is supported by the computed logP differential of 0.33 units and identical TPSA of 12.89 Ų established in Section 3.

Parallel Library Synthesis via Chemoselective Coupling

For constructing diverse quinoline libraries through iterative C–C and C–N bond formation, the Br/Cl pairing at C3/C4 enables a two-step diversification protocol: first, a room-temperature Suzuki coupling at the C3–Br position; second, a higher-temperature Buchwald–Hartwig amination or Suzuki coupling at the C4–Cl position. This strategy avoids the statistical product distributions encountered with the 3,4-dichloro analog and is consistent with established Pd-catalyzed selectivity principles [1]. Researchers can generate 10–100 analogs from a single building block without intermediate purification.

LC-MS/MS Reference Standard for Impurity Profiling

With a monoisotopic mass of 254.9450 Da, cleanly separated by 14 Da from its des-methyl analog, 3-bromo-4-chloro-6-methylquinoline can serve as a system suitability standard or impurity marker in LC-MS/MS methods monitoring quinoline-containing API synthesis. The well-documented purity range (95–98%) across multiple vendors further supports its use as a characterized reference material in GLP analytical environments [1].

Supply Chain Resilience for Multi-Year Programs

Industrial medicinal chemistry groups planning syntheses spanning more than 12 months benefit from the compound's multi-supplier availability with published purity specifications, in contrast to regioisomers that are single-sourced and undocumented. This reduces the risk of synthetic route disruption due to supplier backorders or discontinuation, a critical consideration in hit-to-lead and lead optimization phases [1].

Application
Selection Property
Validation Focus
Lipophilicity optimization studies
Methyl-driven logP shift without TPSA alteration
Verify experimental logP and membrane permeability
Sequential cross-coupling library synthesis
Br/Cl chemoselectivity gradient
Confirm reaction sequence yields and selectivity
LC-MS/MS impurity profiling reference
≥14 Da mass separation from des-methyl analog
Validate chromatographic resolution and method specificity
Multi-year procurement planning
Multi-vendor supply with documented purity ranges
Assess lot-to-lot purity consistency and vendor reliability
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